
2-Methoxyestrone
概要
説明
2-メトキシエストロンは、内因性で自然発生するメトキシ化カテコールエストロゲンであり、エストロンの代謝産物です。 カテコールO-メチルトランスフェラーゼによる2-ヒドロキシエストロンへの作用によって生成されます . エストロンとは異なり、2-メトキシエストロンはエストロゲン受容体に対する親和性が非常に低く、有意なエストロゲン活性はありません .
準備方法
Industrial-Scale Synthesis via Grignard Reaction and Sequential Functionalization
Grignard Reaction for Alkoxy Group Introduction
The foundational approach for 2-methoxyestrone synthesis involves a Grignard reaction to introduce the methoxy group at the C-2 position of the estrone backbone. In a patented process, estrone derivatives undergo coupling with a Grignard reagent, typically derived from methyl magnesium bromide or iodide, in solvents such as tetrahydrofuran (THF) or diethyl ether . The reaction proceeds at reflux temperatures (65–70°C) under atmospheric pressure, achieving regioselective methoxylation. For instance, powdered magnesium activated with dibromoethane facilitates the formation of the Grignard intermediate, which is subsequently reacted with a steroidal precursor to yield a hexahydrobenzindene-dione intermediate .
Oxidation and Aldol Condensation
Following methoxylation, oxidation of the hydroxyl group at C-5 is critical. Chromium-based oxidants, such as pyridinium chlorochromate (PCC) or aqueous sulfuric acid, convert the hydroxyl group to a ketone, forming a 3,5,17-trione intermediate . Aldol condensation then cyclizes the B-ring of the steroid skeleton. This step employs potassium tert-butoxide in toluene/2-propanol mixtures at 20°C, achieving a 7:1 ratio of 9β-H to 9α-H isomers, as observed in patent US7910756B2 .
Hydrolysis and A-Ring Formation
Acidic hydrolysis using 50% aqueous methanol or ethanol removes protective groups, such as ketals, at elevated temperatures (40–50°C) . Subsequent A-ring closure is catalyzed by Lewis acids like boron trifluoride etherate, yielding 2-methoxyestra-4,9-diene-3,17-dione. Purification via crystallization from heptane/ethyl acetate (1:1) affords the final product with >95% purity .
Laboratory-Scale Synthesis via Fries Rearrangement
Regioselective Acetylation at C-2
A peer-reviewed method leverages a zirconium tetrachloride (ZrCl₄)-mediated Fries rearrangement to achieve regioselective acetylation of estradiol diacetate . This reaction, conducted in dichloromethane at −20°C, directs the acetyl group exclusively to the C-2 position, avoiding competing C-4 substitution. The acetylated intermediate is then demethylated using hydrobromic acid (HBr) in acetic acid, yielding 2-hydroxyestrone .
Methoxylation via Methylation
The phenolic hydroxyl group at C-2 is methylated using dimethyl sulfate (DMS) in alkaline conditions (pH 10–12). This step, performed in tetrahydrofuran/water biphasic systems, achieves near-quantitative conversion to this compound. The final product is isolated via silica gel chromatography, with an overall yield of 49% over seven steps .
Comparative Analysis of Synthetic Methods
Yield and Scalability
Method | Key Step | Temperature Range | Yield (%) | Scalability |
---|---|---|---|---|
Grignard/Oxidation | B-Ring cyclization | 20–70°C | 65–75 | Industrial |
Fries Rearrangement | ZrCl₄-mediated acetylation | −20°C | 49 | Laboratory |
The Grignard route offers higher yields (65–75%) and scalability, making it preferable for industrial production. In contrast, the Fries rearrangement method, while regioselective, requires cryogenic conditions and multi-step purification, limiting its utility to small-scale synthesis .
Regioselectivity and Byproduct Formation
Industrial methods face challenges in controlling isomer ratios during B-ring closure. For example, incomplete stereochemical control leads to a 7:1 mixture of 9β-H and 9α-H isomers, necessitating costly chromatographic separation . Laboratory methods mitigate this issue through precise Lewis acid catalysis but introduce complexity in handling moisture-sensitive reagents like ZrCl₄ .
Purification and Isolation Techniques
Crystallization Optimization
Crystallization from heptane/ethyl acetate (1:1) is critical for removing residual solvents and byproducts. Patent EP1776378A1 reports that slow cooling (1°C/min) from 70°C to 20°C yields high-purity this compound crystals (>99% by HPLC) .
Chromatographic Methods
For laboratory-scale synthesis, silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates this compound from demethylated byproducts. This step achieves 98% purity but reduces overall yield by 10–15% due to adsorption losses .
化学反応の分析
2-Methoxy Estrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Methoxy Estrone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of estrogen metabolism.
Biology: It is studied for its role in various biological processes, including cell proliferation and differentiation.
作用機序
2-メトキシエストロンは、さまざまな分子標的や経路と相互作用することによってその効果を発揮します。 動物モデルにおいて、内皮細胞の増殖を阻害し、コレステロールレベルを低下させることが示されています . 化合物の作用機序には、血管新生阻害と腫瘍増殖抑制が含まれます .
類似化合物との比較
2-メトキシエストロンは、2-メトキシエストラジオールや4-メトキシエストロンなどの他のメトキシ化カテコールエストロゲンに似ています . エストロゲン受容体に対する親和性が非常に低く、有意なエストロゲン活性がない点が特徴です . これにより、非エストロゲン性経路とメカニズムの研究に貴重な化合物となります。
類似の化合物には、以下が含まれます。
2-メトキシエストラジオール: 抗がん特性と低いエストロゲン活性で知られています。
4-メトキシエストロン: 明確な生物学的特性を持つ別のメトキシ化エストロゲン.
生物活性
2-Methoxyestrone (2-ME1) is a naturally occurring methoxylated catechol estrogen and a metabolite of estrone, synthesized through the action of catechol-O-methyltransferase (COMT). This compound has garnered attention for its unique biological activities, particularly its anti-cancer properties, while exhibiting minimal estrogenic effects. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
1. Anti-Cancer Properties:
this compound has been identified as a potent anti-cancer agent against various tumor types. Research indicates that it can induce apoptosis in cancer cells and inhibit proliferation without the undesirable estrogenic effects associated with other estrogens. Specifically, it has shown effectiveness against:
- Breast Cancer: Inhibition of cancer cell growth and induction of apoptosis.
- Prostate Cancer: Disruption of microtubule assembly leading to cell cycle arrest.
- Glioma: Significant reduction in tumor growth in preclinical models.
The mechanism involves binding to tubulin, leading to microtubule depolymerization, which is crucial for mitotic spindle formation during cell division. This disruption causes cell cycle arrest at the G2/M phase and subsequent apoptosis through pathways involving caspases and Bcl-2 family proteins .
2. Anti-Angiogenic Activity:
this compound exhibits anti-angiogenic properties by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis. This inhibition occurs downstream of microtubule disruption, suggesting a complex interaction between cytoskeletal dynamics and angiogenic signaling pathways .
Pharmacokinetics and Toxicity
Research demonstrates that this compound is well tolerated in clinical settings. Phase I trials have indicated that it has a favorable pharmacokinetic profile with low toxicity compared to traditional chemotherapeutics targeting microtubules . The compound's low affinity for estrogen receptors (ER) further supports its safety profile, as it does not induce significant uterine stimulation or other estrogenic side effects .
Comparative Biological Activity
The following table summarizes the relative binding affinity (RBA) of various estrogens, including this compound:
Estrogen | ER RBA (%) | Uterine Weight (%) | Uterotrophy | LH Levels (%) | SHBG RBA (%) |
---|---|---|---|---|---|
Estradiol (E2) | 100 | 506 ± 20 | +++ | 12–19 | 100 |
Estrone (E1) | 11 ± 8 | 490 ± 22 | +++ | ? | 20 |
This compound | 0.01 ± 0.00 | 103 ± 7 | Inactive | 95–100 | 120 |
2-Methoxyestradiol | 0.05 ± 0.04 | 101 | Inactive | ? | 130 |
This table highlights the significantly lower estrogenic activity of this compound compared to estradiol and estrone, reinforcing its potential as a safer therapeutic option in hormone-related cancers .
Case Studies and Clinical Trials
Several case studies have documented the efficacy of this compound in clinical settings:
- Breast Cancer: A clinical trial involving patients with metastatic breast cancer reported that treatment with orally administered 2-ME1 led to tolerable side effects and stabilization of disease progression in a subset of patients .
- Prostate Cancer: Preclinical studies demonstrated that treatment with this compound resulted in decreased tumor volume and improved survival rates in animal models .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 2-Methoxyestrone, and how do they influence its biological activity?
this compound (2-MeOE1) is formed via catechol-O-methyltransferase (COMT)-mediated methylation of 2-hydroxyestrone (2-OHE1), a nonuterotropic metabolite of estradiol . Its metabolic fate involves two key processes:
- Demethylation : 2-MeOE1 can revert to 2-OHE1 in tissues, acting as a reservoir for bioactive 2-OHE1. This is critical in estrogen receptor modulation, particularly in the central nervous system (CNS), where 2-OHE1 antagonizes estrogen effects .
- Glucuronidation : Hepatic UDP-glucuronosyltransferases conjugate 2-MeOE1 to this compound 3-glucuronide, enhancing water solubility for renal excretion .
Methodological Insight : Use isotopic tracers (e.g., [³H]- or [¹⁴C]-labeled 2-MeOE1) to track demethylation kinetics in vivo. Urinary metabolite profiling via radioimmunoassay (RIA) with borate complex purification steps ensures specificity .
Q. How is this compound quantified in biological matrices, and what are the key validation parameters?
Accurate quantification requires methods with high sensitivity (sub-pg/mL) and specificity. Commonly used approaches:
Critical Considerations :
- Address matrix effects (e.g., charcoal-stripped serum for calibration) .
- Validate against demethylation artifacts during sample preparation .
Q. What experimental models are suitable for studying this compound’s anti-proliferative effects in cancer research?
- In Vitro : MCF-7 breast cancer cells treated with 2-MeOE1 (10–100 nM) show inhibition of deoxyglucose uptake, reflecting disrupted glycolysis. Use glucose-depleted media to amplify metabolic stress .
- In Vivo : Rodent models (e.g., cycling rats) reveal 2-MeOE1’s role in augmenting preovulatory prolactin surges via CNS modulation. Administer 2-MeOE1 at proestrus noon for timed hormonal assays .
Advanced Research Questions
Q. How do isotopic labeling techniques resolve pharmacokinetic controversies in this compound studies?
Deuterated analogs (e.g., 2-MeOE1-1,4,16,16-d4) enable precise tracking of tissue-specific demethylation and glucuronidation. Key findings:
- Tracer Studies : Co-administer [³H]-2-MeOE1 and [¹⁴C]-methoxy-labeled 2-MeOE1 to quantify demethylation (64% urinary loss of ¹⁴C-methoxy groups) .
- Compartmental Analysis : Multi-exponential decay models (e.g., initial volume of distribution: 32 ± 9 L) reveal slow-turnover metabolite pools (e.g., sulfate conjugates) .
Methodological Design : Use pulse-chase protocols with timed blood/urine sampling over 5 days. Fractionate metabolites via HPLC coupled with scintillation counting .
Q. How can researchers reconcile contradictory data on this compound’s tissue-specific estrogenic vs. anti-estrogenic effects?
Discrepancies arise from:
- Demethylation Variability : Tissue-specific COMT activity determines 2-MeOE1/2-OHE1 ratios. For example, brain tissues favor 2-OHE1 formation, enhancing CNS estrogen antagonism .
- Receptor Context : 2-MeOE1’s weak ER binding may exert indirect effects via modulating 2-OHE1 availability .
Analytical Strategy :
- Co-measure 2-MeOE1 and 2-OHE1 in tissue homogenates using LC-MS/MS.
- Use ERα/β knockdown models to isolate receptor-specific pathways.
Q. What advanced analytical approaches improve detection of low-abundance this compound metabolites in epidemiological studies?
- Stable Isotope Dilution LC-MS/MS : Incorporates [¹³C]-2-MeOE1 as internal standards to correct for extraction losses (recovery: 81–93%) .
- Gas Chromatography-MS/MS : Derivatize with pentafluorobenzyl bromide to enhance ionization. Achieves LODs <0.2 pg/mL but requires rigorous purification .
Case Study : Postmenopausal smokers show no significant elevation in serum 2-MeOE1 vs. non-smokers (3.87 ± 1.72 vs. 2.74 ± 1.11 pg/mL), highlighting the need for large cohort sizes .
Q. How does this compound’s pKa influence its solubility and assay development?
2-MeOE1 has a pKa of 10.81, making it poorly soluble in aqueous solutions at physiological pH. Methodological adjustments include:
特性
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEUWNKSCXYKBU-QPWUGHHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 2-Methoxyestrone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19637 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Methoxyestrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-08-3 | |
Record name | 2-Methoxyestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyestrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYESTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5857RRL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxyestrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.0 - 189.5 °C | |
Record name | 2-Methoxyestrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。